Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-
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Overview
Description
Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylcarbonylamino group. The boronic acid moiety imparts unique reactivity, making it a valuable building block in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic anhydrides.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is leveraged in molecular recognition and sensing applications. In medicinal chemistry, the compound can inhibit enzymes by binding to active site serines, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-Formylphenylboronic acid: Contains a formyl group on the phenyl ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is unique due to the presence of the cyclopentylcarbonylamino group, which imparts distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular recognition or reactivity profiles.
Properties
Molecular Formula |
C12H16BNO3 |
---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
[3-(cyclopentanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9,16-17H,1-2,4-5H2,(H,14,15) |
InChI Key |
AUBQQKDVVMPEJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CCCC2)(O)O |
Origin of Product |
United States |
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